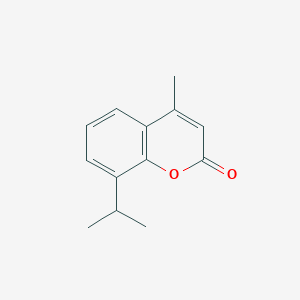

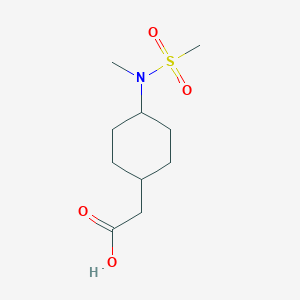

![molecular formula C32H37N7O3 B12082502 2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)

2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KRas G12C inhibitor 2 is a compound designed to target the KRas G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at the 12th position of the KRas protein, leading to uncontrolled cell growth and cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 2 involves multiple steps, including the formation of a covalent bond with cysteine 12 within the switch-II pocket of the KRas G12C protein . The synthetic route typically includes:

Formation of the core structure: This involves the preparation of an azaquinazolinone and pyridine rings, which are key components of the inhibitor.

Atropisomeric purification: The compound is developed as a single atropisomer, requiring chiral chromatographic purification or classical resolution processes.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This includes the use of chiral liquid and simulated moving bed chromatography for initial supplies, followed by classical resolution processes for metric-ton scale production .

Analyse Chemischer Reaktionen

Types of Reactions

KRas G12C inhibitor 2 undergoes several types of chemical reactions:

Covalent binding: The inhibitor forms a covalent bond with the thiol group of cysteine 12 in the KRas G12C protein.

Inhibition of GDP-GTP exchange: The compound binds to the GDP-bound state of KRas G12C, preventing the exchange of GDP for GTP.

Common Reagents and Conditions

Reagents: Common reagents include those that facilitate covalent binding, such as thiol-reactive compounds.

Conditions: The reactions typically occur under physiological conditions, both in vitro and in vivo.

Major Products

The major product of these reactions is the KRas G12C protein locked in its inactive GDP-bound state, effectively inhibiting its oncogenic activity .

Wissenschaftliche Forschungsanwendungen

KRas G12C inhibitor 2 has a wide range of applications in scientific research:

Cancer research: It is primarily used to study and treat cancers with the KRas G12C mutation, including NSCLC, colorectal cancer, and pancreatic cancer

Drug development: The compound serves as a model for developing new inhibitors targeting similar mutations.

Pharmacodynamics and pharmacokinetics: It is used in preclinical models to study the pharmacodynamic and pharmacokinetic properties of KRas inhibitors.

Wirkmechanismus

KRas G12C inhibitor 2 exerts its effects by covalently binding to the cysteine 12 residue of the KRas G12C protein. This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as RAF-MEK-ERK and PI3K-AKT . By inhibiting these pathways, the compound effectively halts cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sotorasib (AMG 510): The first FDA-approved KRas G12C inhibitor, known for its efficacy in treating NSCLC.

Adagrasib (MRTX849): Another potent KRas G12C inhibitor with similar applications.

D1553: A KRas G12C inhibitor currently under clinical investigation.

Uniqueness

KRas G12C inhibitor 2 is unique in its rapid target engagement kinetics and high potency, making it a valuable tool in both research and clinical settings . Its ability to form a stable covalent bond with the KRas G12C protein sets it apart from other inhibitors that may have slower binding kinetics or lower efficacy .

Eigenschaften

IUPAC Name |

2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGVCHZNLOIACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

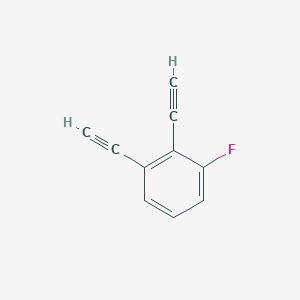

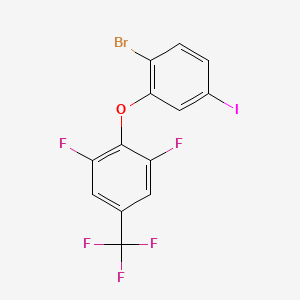

![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)

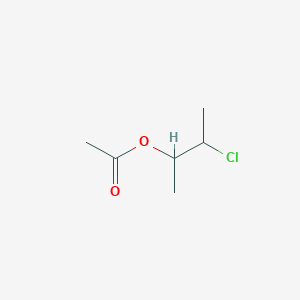

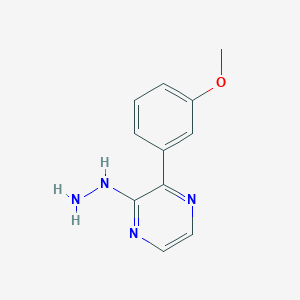

![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

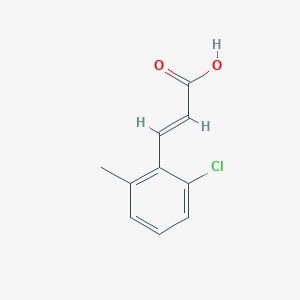

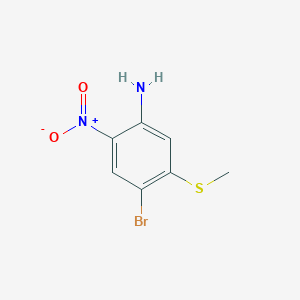

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)

![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)